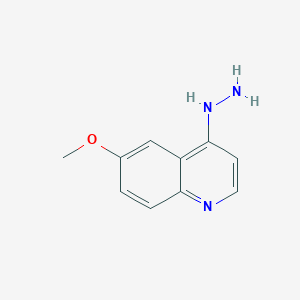

4-Hydrazinyl-6-methoxyquinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 4-Hydrazinyl-6-methoxyquinoline involves the reaction of 4-bromo-6-methoxy-quinoline with hydrazine in 1-methyl-2-pyrrolidinone . The reaction is heated at 150°C for 12 hours, then cooled to room temperature and added dropwise to an ethereal solution . The resulting solid is dissolved in CH2Cl2 and washed with 1 N NaOH .Wissenschaftliche Forschungsanwendungen

Synthesis of Quinolinyl-Pyrazoles

Quinolinyl-pyrazoles are a class of compounds that have shown significant versatility in many fields, particularly due to their interaction with cells . “4-Hydrazinyl-6-methoxyquinoline” could potentially be used as a precursor in the synthesis of these compounds .

Development of RORγt Inverse Agonists

RORγt inverse agonists are a class of drugs that can modulate the activity of the RORγt receptor, which plays a crucial role in immune response. “4-Hydrazinyl-6-methoxyquinoline” could potentially be used in the synthesis of these drugs .

Pharmacological Research

The compound could be used in pharmacological research, particularly in the development and testing of new drugs. Its unique structure could make it useful in studying how different structures interact with biological systems .

Chemical Research

“4-Hydrazinyl-6-methoxyquinoline” could be used in chemical research, particularly in studies looking at the properties and reactions of quinoline derivatives .

Biological Research

Given its potential interactions with biological systems, “4-Hydrazinyl-6-methoxyquinoline” could be used in biological research, particularly in studies looking at cellular processes .

Analytical Chemistry

“4-Hydrazinyl-6-methoxyquinoline” could potentially be used in analytical chemistry, particularly in methods such as NMR, HPLC, LC-MS, UPLC & more .

Safety and Hazards

Wirkmechanismus

Target of Action

4-Hydrazinyl-6-methoxyquinoline is a heterocyclic compound It is known that quinoline derivatives have been used since ancient times for the treatment of diseases like malaria .

Mode of Action

It is known that quinoline derivatives interact with cells and have significant bioactivity .

Biochemical Pathways

Quinoline derivatives are known to interact with various biochemical pathways .

Result of Action

It is known that quinoline derivatives have significant bioactivity .

Eigenschaften

IUPAC Name |

(6-methoxyquinolin-4-yl)hydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-14-7-2-3-9-8(6-7)10(13-11)4-5-12-9/h2-6H,11H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMSTXGKKPCBKCO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydrazinyl-6-methoxyquinoline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-methylbenzyl)-6-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2363978.png)

![2-chloro-N-[3-cyano-1-(oxolan-2-ylmethyl)-4,5,6,7-tetrahydro-1H-indol-2-yl]acetamide](/img/structure/B2363980.png)

![3-[2-Oxo-2-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]ethyl]-1,3-benzoxazol-2-one](/img/structure/B2363981.png)

![Benzenesulfonamide, N-[(1R,2R)-2-[[3-(1,4-cyclohexadien-1-yl)propyl]amino]-1,2-diphenylethyl]-4-methyl-](/img/structure/B2363994.png)

![2-[(2,6-Dichlorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol](/img/structure/B2363995.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2363998.png)

![N-(4-methoxyphenethyl)-2,6-diphenylthieno[2,3-d]pyrimidin-4-amine oxalate](/img/structure/B2363999.png)